

An In-depth Technical Guide to 6-Bromo-2,3-difluoroaniline

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Compound of Interest

Compound Name: **6-Bromo-2,3-difluoroaniline**

Cat. No.: **B1291456**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2,3-difluoroaniline is a halogenated aromatic amine that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring both bromine and fluorine atoms, provides multiple reactive sites for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for professionals in research and drug development. The strategic placement of its functional groups makes it a valuable intermediate in the synthesis of pharmaceutical compounds and other advanced materials.[\[1\]](#)[\[2\]](#)

Physicochemical Properties and Identifiers

The fundamental properties of **6-Bromo-2,3-difluoroaniline** are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Property	Value	Reference(s)
CAS Number	887579-74-0	[3]
Molecular Formula	C ₆ H ₄ BrF ₂ N	[3]
Molecular Weight	208.01 g/mol	
InChI Key	JNGHCYWHCPSWFW- UHFFFAOYSA-N	[3]
Canonical SMILES	C1=CC(=C(C(=C1N)Br)F)F	[4]
Purity	≥95%	
Physical Form	Liquid or Solid	
Storage Conditions	Store at room temperature under an inert atmosphere in a dark place. For long-term storage (1-2 years), -20°C is recommended.	[3]

Chemical Structure

The molecular structure of **6-Bromo-2,3-difluoroaniline** features a benzene ring substituted with an amino group at position 1, fluorine atoms at positions 2 and 3, and a bromine atom at position 6.

Caption: Chemical structure of **6-Bromo-2,3-difluoroaniline**.

Applications in Research and Drug Development

6-Bromo-2,3-difluoroaniline is a versatile intermediate primarily used in the synthesis of complex organic molecules.

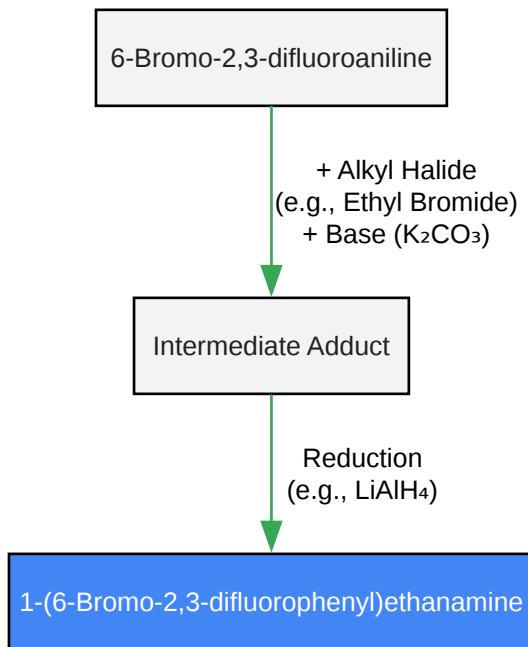
- **Pharmaceutical Development:** It serves as a key starting material or intermediate for synthesizing pharmaceutical compounds.[1] The presence of fluorine atoms is a well-established strategy in medicinal chemistry to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[5][6]

- **Organic Synthesis:** The compound is a valuable building block for developing other chemical entities.[1] The bromine atom can readily participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the amino group can be a site for nucleophilic reactions or further derivatization.[7]
- **Reference Standard:** It can be used as a reference substance for the identification and quantification of drug impurities during pharmaceutical quality control.[3]

Synthesis and Reactivity

While specific, detailed industrial synthesis protocols for **6-Bromo-2,3-difluoroaniline** are proprietary, its synthesis generally involves halogenation and amination reactions. The compound itself serves as a precursor for further transformations.

A key application is its use in nucleophilic substitution reactions. For example, it is the starting material for the synthesis of 1-(6-Bromo-2,3-difluorophenyl)ethanamine, another important building block.[1]



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Caption: Synthesis workflow starting from **6-Bromo-2,3-difluoroaniline**.

Experimental Protocols

Illustrative Protocol: Synthesis of 1-(6-Bromo-2,3-difluorophenyl)ethanamine

This protocol describes a general method for the synthesis of a downstream product using **6-Bromo-2,3-difluoroaniline** as the starting material, based on a known reaction pathway.[\[1\]](#)

1. Nucleophilic Substitution:

- To a solution of **6-bromo-2,3-difluoroaniline** in a suitable aprotic solvent (e.g., acetonitrile), add a base such as potassium carbonate (K_2CO_3).
- Add an appropriate alkyl halide (e.g., ethyl bromide) to the mixture.
- Heat the reaction mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, cool the mixture to room temperature, filter to remove the base, and concentrate the filtrate under reduced pressure to obtain the crude intermediate.

2. Reduction:

- Dissolve the crude intermediate from the previous step in a dry, aprotic solvent like tetrahydrofuran (THF).
- Carefully add a reducing agent, such as lithium aluminum hydride ($LiAlH_4$), to the solution at a controlled temperature (e.g., 0 °C).
- Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).
- Quench the reaction carefully by the sequential addition of water and an aqueous sodium hydroxide solution.
- Filter the resulting mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel to yield 1-(6-bromo-2,3-difluorophenyl)ethanamine.

Safety and Handling

6-Bromo-2,3-difluoroaniline is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.

Hazard Class	GHS Hazard Statement	Precautionary Code(s)
Acute Toxicity	H302: Harmful if swallowed.	P261, P270
Skin Irritation	H315: Causes skin irritation.	P280, P302+P352
Eye Irritation	H319: Causes serious eye irritation.	P305+P351+P338
Respiratory	H335: May cause respiratory irritation.	P261, P304+P340

Personal Protective Equipment (PPE):

- Eyes: Wear chemical safety goggles or a face shield.
- Skin: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.
- Respiratory: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate.

First Aid Measures:

- Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.
- Skin Contact: Wash with plenty of soap and water. Take off contaminated clothing.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

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References

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